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(E)-2-Hexenyl octanoate

Flavor Chemistry Sensory Science Odor Threshold

(E)-2-Hexenyl octanoate (CAS 85554-72-9) is a fatty acid ester formed by the condensation of (E)-2-hexenol and octanoic acid. It belongs to the FEMA GRAS and JECFA-evaluated flavoring agent inventories, designated FEMA 4135 and JECFA 1796.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 85554-72-9
Cat. No. B1624430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Hexenyl octanoate
CAS85554-72-9
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC=CCCC
InChIInChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h8,11H,3-7,9-10,12-13H2,1-2H3/b11-8+
InChIKeyIRUGSDVUJNNIMW-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Hexenyl Octanoate (CAS 85554-72-9): A Volatile Fatty Acid Ester for Pear and Green Flavor Formulation


(E)-2-Hexenyl octanoate (CAS 85554-72-9) is a fatty acid ester formed by the condensation of (E)-2-hexenol and octanoic acid . It belongs to the FEMA GRAS and JECFA-evaluated flavoring agent inventories, designated FEMA 4135 and JECFA 1796 [1]. The compound is characterized by a pear, green odor profile and is used in fruit, beverage, and fine fragrance compositions at recommended levels up to 8% in fragrance concentrate [2]. Its physicochemical signature—low vapor pressure, high logP, and (E)-isomeric configuration—distinguishes it from saturated and (Z)-isomeric analogs in performance-driven applications .

Flavor and fragrance formulation research
(E)-2-isomer identity ensures clean pear-green character
Low volatility and high logP support mid-to-base note tenacity studies

Why Generic Substitution of (E)-2-Hexenyl Octanoate Risks Performance Failure: Isomer- and Chain-Length-Dependent Odor Threshold and Volatility


Hexenyl and octanoate esters are not interchangeable. The (E)-2-hexenyl octanoate’s detection odor threshold of 0.02 ppm in water is approximately 50-fold lower than that of its closest homolog, (E)-2-hexenyl hexanoate (1 ppm), meaning that substituting the latter would require a significantly higher dosage to achieve the same perceived intensity . Furthermore, the vapor pressure of (E)-2-hexenyl octanoate (0.00185 mmHg) is roughly 8.5× lower than that of (E)-2-hexenyl hexanoate (0.0158 mmHg) and 3–4× lower than that of saturated hexyl octanoate (0.00701 mmHg), directly affecting the release dynamics and substantivity of the aroma over time [1]. Finally, the stereochemistry is critical: the (Z)-3-hexenyl isomer delivers a distinct ‘faint green, slightly metallic’ note compared to the cleaner pear-green character of the (E)-2-isomer, demonstrating that isomer substitution alters sensory identity .

Chain-length mismatch
Homolog (E)-2-hexenyl hexanoate may require substantially higher concentration to match perceived intensity, shifting formulation balance.
Volatility misalignment
Hexanoate analog exhibits markedly higher vapor pressure; substitution may accelerate evaporation and reduce fragrance substantivity.
Isomer off-note risk
(Z)-3-hexenyl octanoate introduces a metallic nuance that can compromise the targeted clean pear-green profile.

Quantitative Evidence Guide: Head-to-Head Performance Differentiation of (E)-2-Hexenyl Octanoate


Odor Detection Threshold: 50-Fold Lower Than (E)-2-Hexenyl Hexanoate

(E)-2-Hexenyl octanoate exhibits an odor detection threshold of 0.02 ppm in water, compared to 1 ppm for (E)-2-hexenyl hexanoate. This 50-fold difference means that (E)-2-hexenyl octanoate can deliver an equivalent perceived odor intensity at substantially lower concentrations, translating to more cost-efficient dosing in flavor and fragrance formulations [1].

Odor Detection Threshold
Cross-study comparable
Target 0.02 ppm vs hexanoate 1 ppm — 50-fold lower
May support lower usage levels and reduced off-note potential in formulation research.
Threshold in water; hexanoate value from ACS sensory study.
Flavor Chemistry Sensory Science Odor Threshold

Vapor Pressure: 8.5× Lower Volatility Than (E)-2-Hexenyl Hexanoate for Extended Substantivity

At 25 °C, the vapor pressure of (E)-2-hexenyl octanoate is 0.00185 mmHg, which is approximately 8.5× lower than that of (E)-2-hexenyl hexanoate (0.0158 mmHg) and approximately 3.8× lower than that of saturated hexyl octanoate (0.00701 mmHg) [1]. Lower vapor pressure correlates with slower evaporation from a perfumery blotter or product surface, indicating longer-lasting fragrance impact.

Vapor Pressure at 25 °C
Direct head-to-head
0.00185 mmHg vs 0.0158 mmHg (hexanoate); 3.8× lower than saturated octanoate
Indicates potential for longer-lasting substantivity in mid-to-base note perfume studies.
Supplier technical datasheets (Parchem) and RIFM assessment.
Fragrance Engineering Volatility Substantivity

Isomeric Specificity: (E)-2 Configuration Avoids the Metallic Off-Note of the (Z)-3 Isomer

The (E)-2-hexenyl octanoate isomer provides a clean, pear-green aroma, whereas the (Z)-3-hexenyl octanoate isomer is described as a ‘faint green, slightly metallic odor’. This sensory distinction is directly attributable to the position and geometry of the double bond in the hexenyl chain . No quantitative threshold shift is required to observe the qualitative difference—the off-note is perceptible at typical usage levels.

Odor Quality Difference
Direct head-to-head
(E)-2: pear, green vs (Z)-3: faint green, slightly metallic
(E)-isomer may preserve clean fruit character; off-note risk with (Z)-isomer.
Qualitative descriptor; perceptible at typical usage levels.
Stereochemistry Flavor Quality Isomer Differentiation

Regulatory and Safety Clearance: JECFA ‘No Safety Concern’ and FEMA GRAS Status

(E)-2-Hexenyl octanoate has been evaluated by JECFA (Session 69, 2008) with a conclusion of ‘No safety concern at current levels of intake when used as a flavouring agent’ [1]. It also holds FEMA GRAS status (FEMA 4135) [2]. While several hexenyl and octanoate esters possess FEMA GRAS status (e.g., hexyl octanoate FEMA 2575, (E)-2-hexenyl hexanoate FEMA 3983), the maximum recommended fragrance usage level of 8.0% in concentrate is notably higher than the 1–5% range typically recommended for (E)-2-hexenyl butyrate [3]. This wider use-level window provides greater formulation flexibility.

JECFA & FEMA Status
Class-level inference
JECFA: No safety concern (2008); FEMA 4135; usage up to 8% in fragrance concentrate vs 1–5% for butyrate analog
Regulatory acceptance and wider usage window may reduce procurement risk and support formulation flexibility.
JECFA 69th meeting; FEMA GRAS; Perflavory usage recommendations.
Flavor Regulation Food Safety GRAS

Hydrophobicity (logP 5.77): Predicted Membrane Affinity and Potential Fixative Role

The measured logP (o/w) of (E)-2-hexenyl octanoate is 5.77, indicating higher lipophilicity than (E)-2-hexenyl hexanoate (logP 4.71) . The elevated logP is consistent with a longer fatty acid chain and predicts stronger partitioning into lipid bilayers and hydrophobic matrices (e.g., fragrance polymers, food fats), which may contribute to a fixative effect by retarding evaporation and controlling release.

logP (Partition Coefficient)
Cross-study comparable
5.77 vs 4.71 for hexanoate analog (Δ +1.06)
Higher lipophilicity may support oil-phase retention and fixative screening in fragrance matrices.
Supplier specification sheets (Parchem); estimated at 25 °C.
Physicochemical Properties logP Fixative

Optimal Deployment Scenarios for (E)-2-Hexenyl Octanoate Based on Quantitative Differentiation


Low-Dosage Pear and Green Fruit Flavor Formulations

With an odor threshold of 0.02 ppm—50-fold lower than (E)-2-hexenyl hexanoate—(E)-2-hexenyl octanoate is the preferred choice for clean-label, ‘natural-identical’ pear, apple, and tropical fruit flavors where minimal ester loading reduces cost and avoids solvent-like off-notes. Typical usage in finished food is 0.1–1 mg/kg, well below the JECFA threshold of concern (1800 μg/person/day) [1].

Mid-to-Base Note Tenacity in Fine and Functional Fragrance

The low vapor pressure (0.00185 mmHg) and high logP (5.77) make (E)-2-hexenyl octanoate a suitable fixative–odorant for pear, green-fruity, and fresh accords in fine fragrance, shampoo, and body wash bases. The permitted concentrate level of up to 8.0% provides formulators with wide latitude to achieve substantivity without invoking additional solvent or fixative systems .

Isomer-Specific Procurement for High-Fidelity Pear Reconstitution

When formulating a realistic pear aroma—where the ‘green skin’ freshness must be preserved without metallic taint—the (E)-2-isomer is mandatory. The (Z)-3-isomer introduces a faint metallic note that is detectable even at low levels, making (E)-2-hexenyl octanoate the non-substitutable choice for premium flavor houses and fragrance compounders targeting natural fruit fidelity .

Oil-Phase and Lipid-Rich Product Formulations

The compound’s logP of 5.77 indicates strong partitioning into oil phases, making it particularly suitable for fat-based flavor applications (e.g., confectionery, dairy, savory snacks) and for fragrance encapsulation systems where controlled release from a hydrophobic matrix is desired. This differentiates it from shorter-chain hexenyl esters like (E)-2-hexenyl butyrate, which are more volatile and less retentive in lipid media .

Application
Selection Property
Validation Focus
Low-Dosage Pear/Green Fruit Flavor
Low odor threshold supports dose efficiency
Flavor release consistency; threshold verification in finished product
Mid-to-Base Note Fragrance Tenacity
Low vapor pressure and high logP for substantivity
Volatility and substantivity in target fragrance matrix
High-Fidelity Pear Reconstitution
(E)-2-isomer identity avoids metallic off-note
Sensory analysis for absence of metallic taint
Oil-Phase/Lipid-Rich Formulations
High logP supports oil-phase partitioning
Retention and release control in lipid matrices
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